

Application Note: Structural Elucidation of (-)-Praeruptorin B using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Praeruptorin B

Cat. No.: B8099874

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B is a naturally occurring angular-type pyranocoumarin isolated from the roots of *Peucedanum praeruptorum* Dunn, a plant used in traditional Chinese medicine. The structural characterization of such natural products is a critical step in drug discovery and development, enabling the understanding of structure-activity relationships and providing a basis for synthetic modification. This application note provides a detailed protocol for the identification and structural elucidation of **(-)-Praeruptorin B** using a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. The data for **(-)-Praeruptorin B** is summarized below.

Parameter	Observed Value
Ion Formula	C ₂₁ H ₂₃ O ₇
Ion Type	[M+H] ⁺
Measured m/z	387.1442
Calculated m/z	387.1438
Mass Error (ppm)	1.03

Table 1: HR-ESI-MS data for **(-)-Praeruptorin B**.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of **(-)-Praeruptorin B** were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
2	161.0	-	-	-
3	112.7	6.22	d	9.5
4	143.5	7.62	d	9.5
5	128.8	7.35	d	8.5
6	112.5	6.82	d	8.5
7	162.5	-	-	-
8	107.5	-	-	-
9	156.4	-	-	-
10	112.9	-	-	-
2'	77.8	5.17	d	4.9
3'	70.8	6.08	d	4.9
4'	72.8	-	-	-
5'	22.9	1.44	s	-
6'	24.8	1.40	s	-
1''	176.1	-	-	-
2''	128.3	6.13	qq	7.1, 1.5
3''	138.4	-	-	-
4''	20.6	2.00	dq	7.1, 1.5
5''	15.8	1.88	s	-

Table 2: ¹H and ¹³C NMR data for **(-)-Praeruptorin B** in CDCl₃.

Experimental Protocols

Sample Preparation

- Isolation: **(-)-Praeruptorin B** is isolated from the dried roots of *Peucedanum praeruptorum* Dunn. The powdered roots are extracted with an organic solvent such as ethyl acetate. The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of toluene/ethyl acetate to yield the pure compound.^[1]
- NMR Sample: Accurately weigh 5-10 mg of purified **(-)-Praeruptorin B** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Mass Spectrometry Sample: Prepare a stock solution of **(-)-Praeruptorin B** in methanol at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with methanol or a suitable mobile phase.

NMR Spectroscopy

- Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
- ¹H NMR Acquisition:
 - Pulse sequence: zg30
 - Spectral width: 12 ppm
 - Number of scans: 16
 - Relaxation delay: 1.0 s
- ¹³C NMR Acquisition:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Spectral width: 240 ppm
 - Number of scans: 1024

- Relaxation delay: 2.0 s
- 2D NMR Acquisition (COSY, HSQC, HMBC):
 - Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgpndqf) are used.
 - Optimize spectral widths in both dimensions to encompass all relevant signals.
 - Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio.

Mass Spectrometry

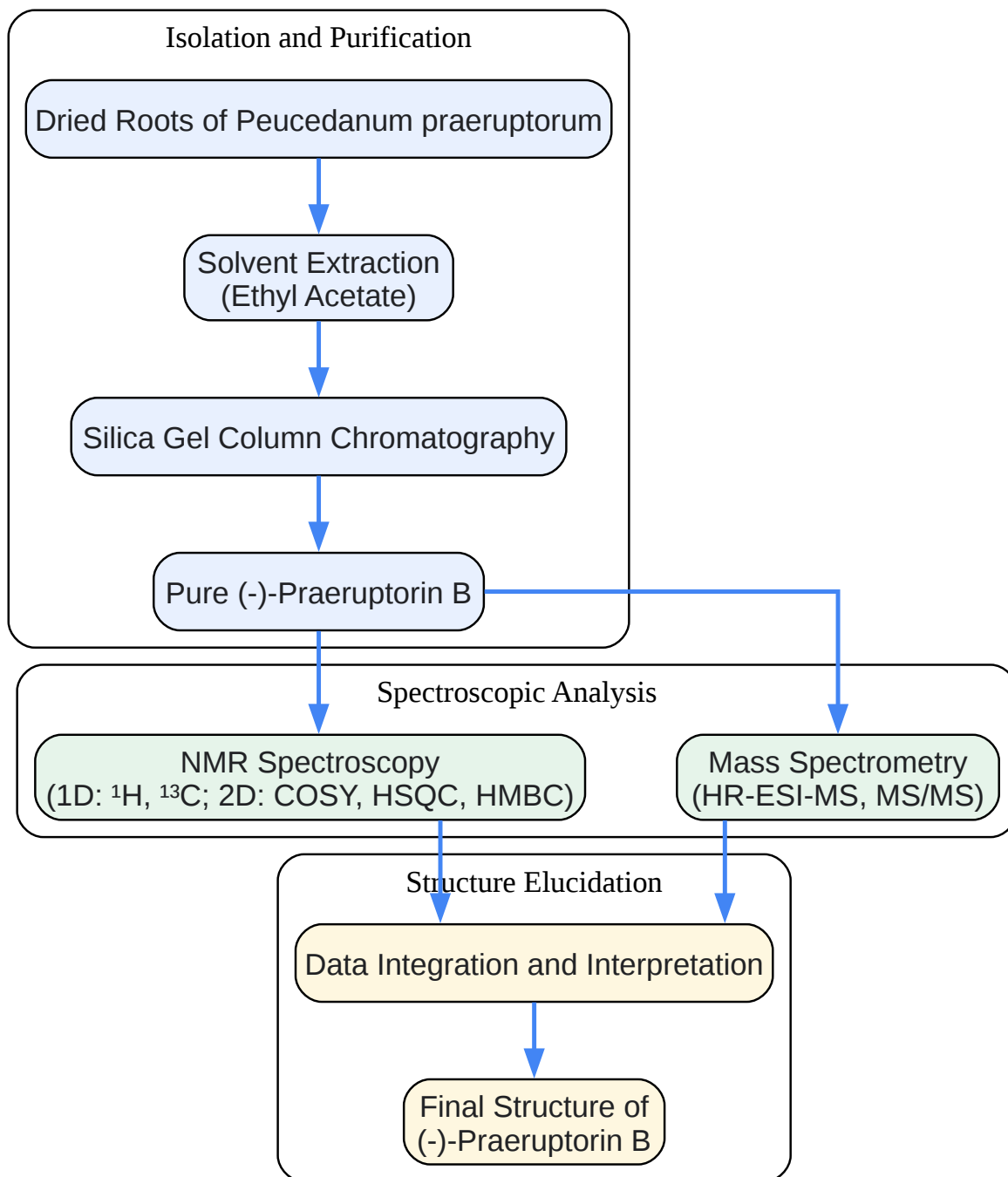
- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- ESI-MS Parameters (Positive Ion Mode):
 - Capillary voltage: 3.5 kV
 - Sampling cone voltage: 30 V
 - Source temperature: 120 °C
 - Desolvation temperature: 350 °C
 - Desolvation gas flow: 600 L/hr
 - Mass range: m/z 50-1000
- Data Acquisition: Acquire data in full scan mode for accurate mass measurement. For fragmentation studies, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID) with varying collision energies.

Data Interpretation and Structural Elucidation

The structure of **(-)-Praeruptorin B** was elucidated by a comprehensive analysis of its spectroscopic data.

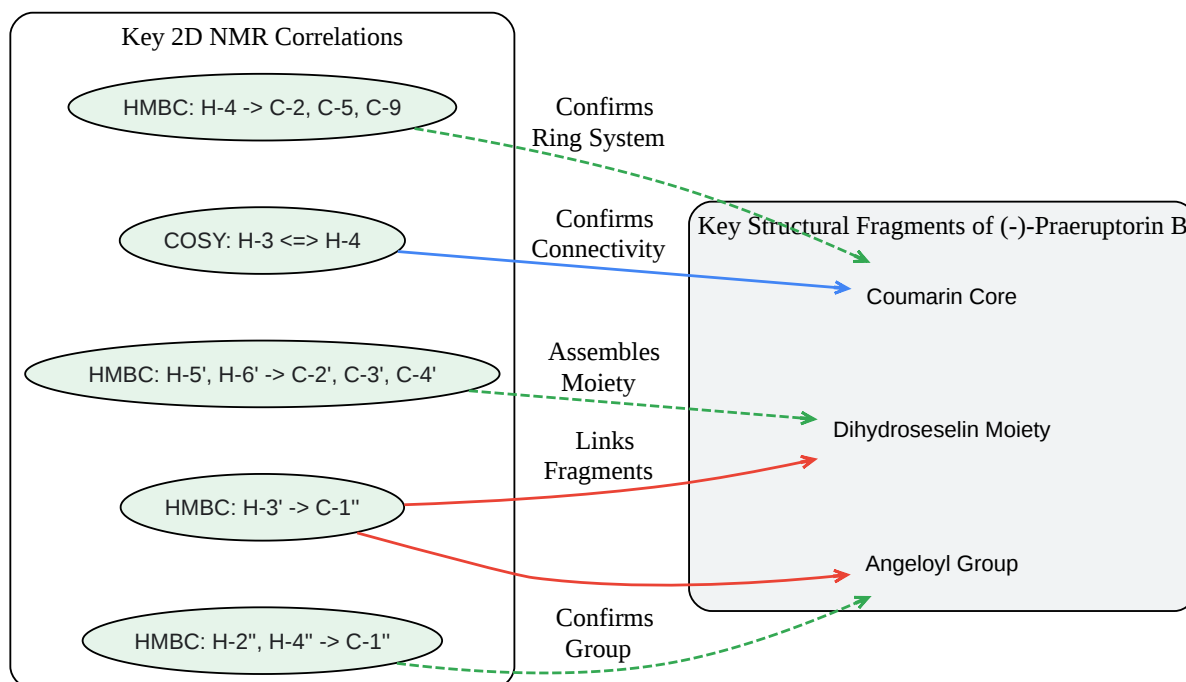
- HR-ESI-MS: The HR-ESI-MS data established the molecular formula as $C_{21}H_{22}O_7$, which corresponds to the protonated molecule $[M+H]^+$ with an m/z of 387.1442. This provided the degree of unsaturation.
- 1H and ^{13}C NMR: The 1H NMR spectrum showed characteristic signals for a coumarin skeleton, including two doublets for the H-3 and H-4 protons with a large coupling constant ($J = 9.5$ Hz), and two ortho-coupled doublets for H-5 and H-6. The ^{13}C NMR spectrum confirmed the presence of 21 carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling networks. Key correlations were observed between H-3 and H-4, and between H-5 and H-6, confirming the coumarin core structure. It also helped to establish the connectivity within the side chains.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the ^{13}C NMR spectrum.
 - HMBC (Heteronuclear Multiple Bond Correlation): This was the most critical experiment for piecing together the molecular structure. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations that confirmed the structure of **(-)-Praeruptorin B** include:
 - Correlations from the H-3 and H-4 protons to the carbonyl carbon C-2 and other carbons in the aromatic ring, confirming the coumarin nucleus.
 - Correlations from the methyl protons (H-5' and H-6') to the quaternary carbon C-4' and the oxygenated methine carbons C-2' and C-3', establishing the dihydroseselin moiety.
 - Correlations from the protons of the angeloyl group (H-2'', H-4'', H-5'') to the ester carbonyl carbon C-1'' and to C-3', confirming the attachment of the angeloyl group at the C-3' position.

Visualizations



[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the isolation and identification of (-)-Praeruptorin B.



[Click to download full resolution via product page](#)

Figure 2. Logical relationships in the structural elucidation of **(-)-Praeruptorin B** via key 2D NMR correlations.

Conclusion

The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and efficient platform for the unambiguous identification and structural elucidation of natural products like **(-)-Praeruptorin B**. The detailed protocols and data interpretation strategies outlined in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation of praeruptorins A and B from *Peucedanum praeruptorum* Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of (-)-Praeruptorin B using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8099874#nmr-and-mass-spectrometry-for-praeruptorin-b-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com